

# Synthesis and Preparation of Sodium Dichromate Dihydrate Crystals: A Technical Guide

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## Compound of Interest

Compound Name: Sodium dichromate dihydrate

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This technical guide provides an in-depth overview of the synthesis and preparation of **sodium dichromate dihydrate** ( $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ ) crystals. Sodium dichromate is a crucial inorganic compound utilized as a strong oxidizing agent and a primary source of chromium in various chemical processes, including the synthesis of active pharmaceutical ingredients. This document outlines the fundamental chemical principles, experimental protocols, and key process parameters for its preparation, with a focus on providing actionable data for laboratory and pilot-scale synthesis.

## Core Synthesis Principles

The industrial production of **sodium dichromate dihydrate** originates from chromite ore, which contains chromium(III) oxides.<sup>[1]</sup> The overall process is a multi-step chemical conversion that can be broadly categorized into three main stages:

- **Alkaline Roasting:** Chromite ore is roasted with a basic flux, typically sodium carbonate (soda ash), in the presence of excess air at high temperatures.<sup>[1]</sup> This oxidative process converts the insoluble chromium(III) oxide into a water-soluble sodium chromate ( $\text{Na}_2\text{CrO}_4$ ).<sup>[1]</sup>

- **Leaching and Purification:** The roasted mass, known as the "clinker," is leached with hot water to dissolve the sodium chromate.[2] The resulting solution is then filtered to remove insoluble impurities such as iron and aluminum compounds.[1]
- **Acidification and Crystallization:** The purified sodium chromate solution is acidified to convert the chromate ions ( $\text{CrO}_4^{2-}$ ) into dichromate ions ( $\text{Cr}_2\text{O}_7^{2-}$ ).[1][2] Subsequent concentration and cooling of the solution lead to the crystallization of sodium dichromate as its dihydrate form.[3]

The key chemical transformations involved in this process are:

- **Roasting:**  $2\text{Cr}_2\text{O}_3 + 4\text{Na}_2\text{CO}_3 + 3\text{O}_2 \rightarrow 4\text{Na}_2\text{CrO}_4 + 4\text{CO}_2$ [1]
- **Acidification:**  $2\text{Na}_2\text{CrO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2\text{Cr}_2\text{O}_7 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O}$ 
  - Alternatively, carbon dioxide can be used for acidification:  $2\text{Na}_2\text{CrO}_4 + 2\text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{Cr}_2\text{O}_7 + 2\text{NaHCO}_3$ [1]

## Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of **sodium dichromate dihydrate**.

### Alkaline Roasting of Chromite Ore

This procedure outlines the conversion of chromium(III) oxide in chromite ore to sodium chromate.

Methodology:

- Finely powder the chromite ore to a particle size of approximately -75  $\mu\text{m}$ . [4]
- Mix the powdered ore with anhydrous sodium carbonate. An optimal mass ratio of chromite ore to sodium carbonate should be determined based on the chromium content of the ore.
- Place the mixture in a high-temperature furnace.

- Heat the mixture to a temperature range of 1000-1100 °C in the presence of excess air.<sup>[4]</sup> An optimal roasting temperature of 1050 °C has been reported to promote the formation of sodium chromate.<sup>[4]</sup>
- Maintain the temperature for a roasting time of approximately 2 hours to ensure complete conversion.<sup>[4]</sup>
- After roasting, allow the furnace to cool down and carefully remove the resulting clinker.

## Leaching of Sodium Chromate

This protocol details the extraction of the water-soluble sodium chromate from the roasted clinker.

Methodology:

- Grind the cooled clinker to a fine powder.
- Transfer the powdered clinker to a beaker and add hot deionized water. A solid-to-liquid ratio of 1:10 is recommended for efficient leaching.<sup>[4]</sup>
- Stir the mixture vigorously for a defined period to ensure complete dissolution of the sodium chromate.
- Filter the resulting slurry using a Buchner funnel and vacuum filtration to separate the insoluble residue (containing iron and aluminum hydroxides) from the aqueous sodium chromate solution.
- Wash the residue with hot deionized water to recover any remaining sodium chromate.
- Combine the filtrate and the washings.

## Conversion of Sodium Chromate to Sodium Dichromate

This section describes the acidification step to convert sodium chromate to sodium dichromate.

Methodology:

- Transfer the sodium chromate solution to a reaction vessel equipped with a stirrer and a pH meter.
- Slowly add a concentrated acid, such as sulfuric acid, to the solution while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled.
- Continue adding the acid until the pH of the solution reaches approximately 4. This pH shift corresponds to the conversion of the yellow chromate solution to the orange dichromate solution.<sup>[5]</sup>
- The conversion can be optimized at a temperature of 45 °C with a high concentration of sulfuric acid.<sup>[4]</sup>

## Crystallization of Sodium Dichromate Dihydrate

This protocol outlines the final step of isolating the product as dihydrate crystals.

Methodology:

- Concentrate the sodium dichromate solution by heating to evaporate a portion of the water. This will increase the concentration of the solute.
- If sodium sulfate is present as a byproduct from using sulfuric acid, it may precipitate out during concentration and can be removed by hot filtration.<sup>[3]</sup>
- Slowly cool the concentrated solution to a temperature between 30-35 °C with constant stirring.<sup>[3]</sup> This controlled cooling promotes the formation of well-defined orange-red crystals of  $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ .<sup>[3]</sup>
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
- Dry the crystals in a controlled environment. The drying temperature should be maintained below 84.6 °C to prevent the loss of water of crystallization.<sup>[3]</sup>

## Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of **sodium dichromate dihydrate**.

Table 1: Optimized Roasting and Leaching Parameters

Parameter	Value	Reference
Optimal Roasting Temperature	1050 °C	[4]
Roasting Time	2 hours	[4]
Chromite to NaCl Ratio (in some studies)	1:1.5	[4]
Leaching Solid/Liquid Ratio	1:10	[4]

Table 2: Acidification and Crystallization Conditions

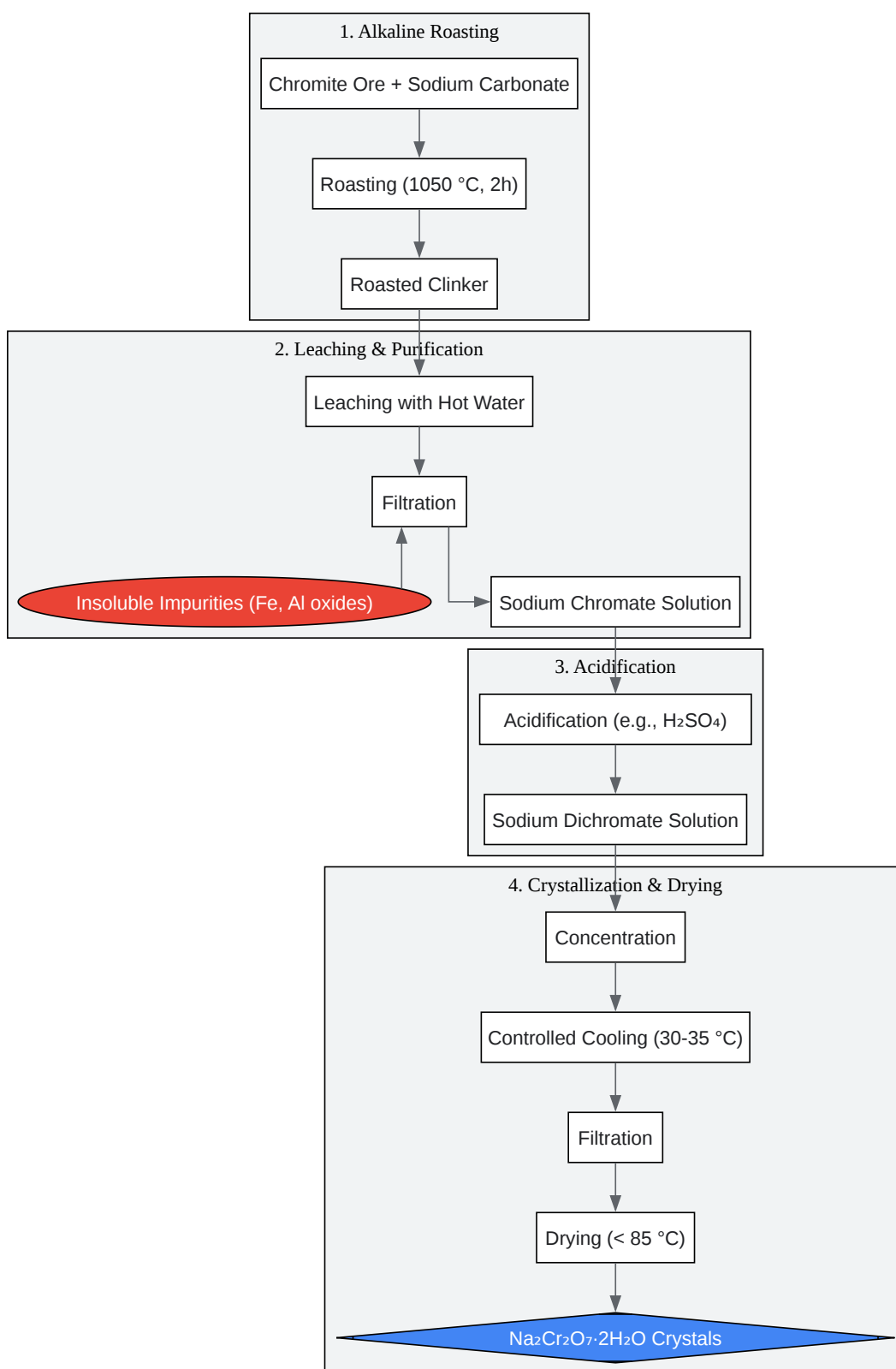
Parameter	Value	Reference
Optimal Acidification Temperature	45 °C	[4]
Optimal Acid Concentration (H <sub>2</sub> SO <sub>4</sub> )	18 M	[4]
Crystallization Temperature	30-35 °C	[3]
Drying Temperature	< 84.6 °C	[3]

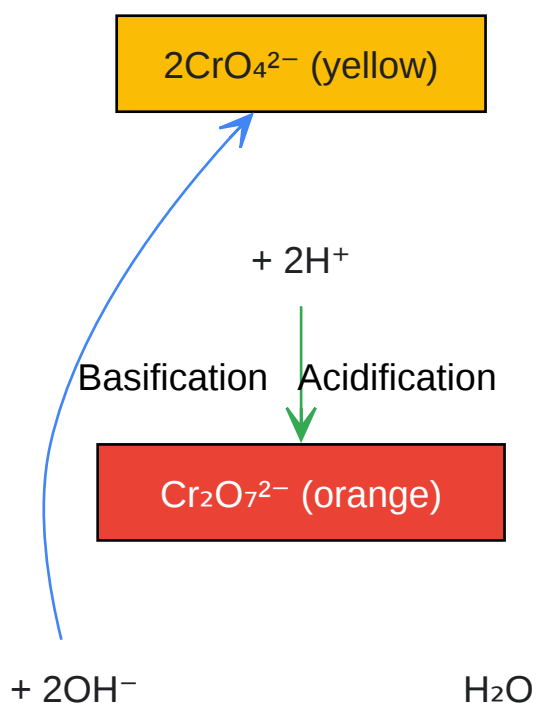
Table 3: Physical and Chemical Properties of **Sodium Dichromate Dihydrate**

Property	Value	Reference
Molecular Formula	$\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$	[1]
Molar Mass	298.00 g/mol	[1]
Appearance	Bright orange-red crystals	[6]
Density	2.52 g/cm <sup>3</sup>	[1]
Melting Point	356.7 °C (anhydrous)	[1]
Boiling Point	400 °C (decomposes)	[1]
Solubility in Water (25 °C)	73 g/100 mL	[1]

## Process Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of **sodium dichromate dihydrate**.





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